Methyl 4-nitrononanoate

CAS No.: 114020-95-0

Cat. No.: VC14265480

Molecular Formula: C10H19NO4

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114020-95-0 |

|---|---|

| Molecular Formula | C10H19NO4 |

| Molecular Weight | 217.26 g/mol |

| IUPAC Name | methyl 4-nitrononanoate |

| Standard InChI | InChI=1S/C10H19NO4/c1-3-4-5-6-9(11(13)14)7-8-10(12)15-2/h9H,3-8H2,1-2H3 |

| Standard InChI Key | KJMWTTYDQULDNM-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC(CCC(=O)OC)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

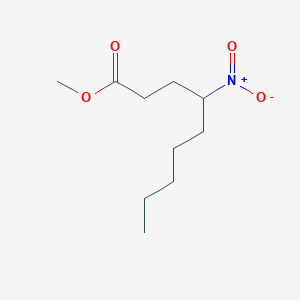

Methyl 4-nitrononanoate belongs to the class of aliphatic nitro esters, combining the features of a long-chain carboxylic acid ester and a nitroalkane. Its molecular formula, C₁₀H₁₉NO₄, corresponds to a molecular weight of 217.26 g/mol. The compound’s structure comprises a nonanoic acid backbone (nine-carbon chain) with a nitro group at the C4 position and a methyl ester group at the C1 position (Figure 1).

Key structural features:

-

Nitro group (-NO₂): Introduces strong electron-withdrawing effects, influencing reactivity in reduction, substitution, and electrophilic reactions .

-

Ester moiety (-COOCH₃): Enhances solubility in organic solvents and modifies hydrolysis kinetics compared to free carboxylic acids .

-

Aliphatic chain: The nine-carbon backbone contributes to hydrophobic interactions, impacting physical properties like melting point and lipid solubility.

Table 1: Theoretical Physicochemical Properties of Methyl 4-Nitrononanoate

Synthesis Pathways and Reaction Mechanisms

While no direct synthesis reports for methyl 4-nitrononanoate exist in the provided sources, its preparation can be inferred from methods used for shorter-chain analogs like methyl 4-nitropentanoate . Two plausible routes are outlined below:

Nitration of Methyl Non-3-enoate

A conceptual pathway involves the nitration of an unsaturated ester precursor:

-

Substrate: Methyl non-3-enoate (C₁₀H₁₈O₂).

-

Nitration: Reaction with nitric acid (HNO₃) or mixed acids (HNO₃/H₂SO₄) under controlled conditions (0–5°C) to add a nitro group across the double bond, yielding methyl 4-nitrononanoate via Markovnikov addition .

-

Purification: Column chromatography or recrystallization to isolate the product.

Oxidation of 4-Nitrononanol

An alternative route employs oxidation of a nitro alcohol intermediate:

-

Synthesis of 4-nitrononanol: Nitroaldol reaction between pentanal and nitroethane, followed by hydrogenation.

-

Esterification: Reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to form the methyl ester .

Reactivity and Functional Transformations

The nitro and ester groups in methyl 4-nitrononanoate enable diverse chemical transformations, mirroring behaviors observed in shorter-chain nitro esters :

Reduction Reactions

-

Catalytic Hydrogenation: Conversion of the nitro group to an amine, yielding methyl 4-aminononanoate (potential precursor for polyamides or pharmaceuticals) .

-

Selective Reductions: Use of Zn/HCl or SnCl₂ to generate hydroxylamine or imine intermediates .

Hydrolysis and Saponification

-

Acidic Hydrolysis: Nitro group remains intact while the ester converts to 4-nitrononanoic acid.

-

Basic Saponification: Produces sodium 4-nitrononanoate, a surfactant candidate .

Knowledge Gaps and Future Research Directions

-

Synthetic Optimization: Developing efficient, scalable routes to methyl 4-nitrononanoate remains unexplored.

-

Thermal Stability Studies: Differential scanning calorimetry (DSC) data are needed to assess storage and handling risks.

-

Biological Activity Screening: Evaluation of antimicrobial or anticancer potential via nitroreductase-activated cytotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume